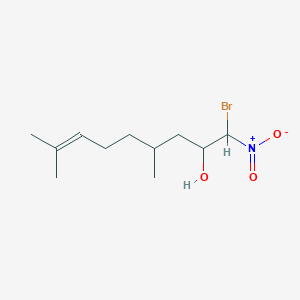
1-Bromo-4,8-dimethyl-1-nitronon-7-EN-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol is an organic compound with the molecular formula C10H18BrNO3 This compound is characterized by the presence of a bromine atom, two methyl groups, a nitro group, and a hydroxyl group attached to a nonene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol typically involves the bromination of 4,8-dimethyl-1-nitronon-7-en-2-ol. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and high throughput. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., hydrogen gas, iron powder), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Major Products
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol involves its interaction with molecular targets through its functional groups. The bromine atom can participate in electrophilic substitution reactions, while the nitro group can undergo reduction to form reactive intermediates. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-thiol: Similar structure but with a thiol group instead of a hydroxyl group.
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
1-Bromo-4,8-dimethyl-1-nitronon-7-en-2-ol is unique due to the presence of both a bromine atom and a nitro group on the same nonene backbone, which imparts distinct reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
923021-45-8 |
|---|---|
Molekularformel |
C11H20BrNO3 |
Molekulargewicht |
294.19 g/mol |
IUPAC-Name |
1-bromo-4,8-dimethyl-1-nitronon-7-en-2-ol |
InChI |
InChI=1S/C11H20BrNO3/c1-8(2)5-4-6-9(3)7-10(14)11(12)13(15)16/h5,9-11,14H,4,6-7H2,1-3H3 |
InChI-Schlüssel |
POOMGNRKBUNKJK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC=C(C)C)CC(C([N+](=O)[O-])Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Naphthalen-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14196131.png)
![3-[Ethyl(dimethyl)silyl]prop-2-yn-1-amine](/img/structure/B14196133.png)
![1-[(1R,2S)-1,2-Diphenyl-2-propoxyethyl]pyrrolidin-2-one](/img/structure/B14196143.png)
![2-[2-Bromo-4-(trifluoromethyl)phenoxy]-N-methylaniline](/img/structure/B14196144.png)
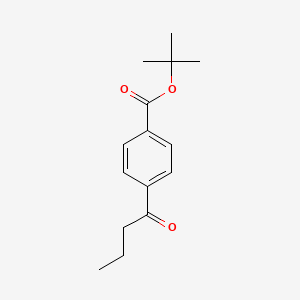
![Methyl 8-[(2-ethoxy-2-oxoethyl)amino]octanoate](/img/structure/B14196158.png)
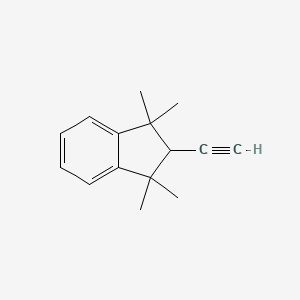


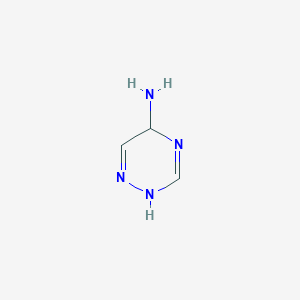
![[1-(Diphenylphosphoryl)-2-methylpropyl]propanedinitrile](/img/structure/B14196190.png)
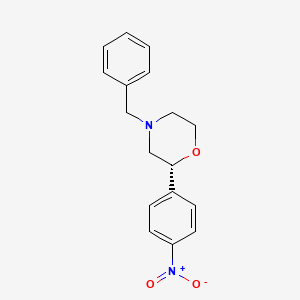
![(2-Aminothieno[2,3-c]pyridin-3-yl)(naphthalen-1-yl)methanone](/img/structure/B14196208.png)
![2H,3aH,5H-Spiro[1,3-dioxolo[4,5-b]pyran-6,2'-oxirane]](/img/structure/B14196215.png)
